molecular formula C16H17N5O4 B13828012 n2-Phenyldeoxyguanosine

n2-Phenyldeoxyguanosine

Cat. No.: B13828012
M. Wt: 343.34 g/mol
InChI Key: WGYVNLWYYLACQQ-QJPTWQEYSA-N
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Description

The compound 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions to form the tetrahydrofuran ring.

    Attachment of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the tetrahydrofuran ring reacts with a halogenated purine derivative.

    Introduction of the Phenylamino Group: The phenylamino group is added via an amination reaction, typically using aniline and a suitable activating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, amines, and substituted aromatic derivatives.

Scientific Research Applications

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one: can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    Guanosine: Another nucleoside with a purine base, differing in the substituents attached to the ring.

    Inosine: A nucleoside with a hypoxanthine base, used in various biochemical studies.

The uniqueness of 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(phenylamino)-1H-purin-6(9H)-one lies in its specific structural features and the presence of the phenylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

2-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H17N5O4/c22-7-11-10(23)6-12(25-11)21-8-17-13-14(21)19-16(20-15(13)24)18-9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,18,19,20,24)/t10-,11+,12+/m0/s1

InChI Key

WGYVNLWYYLACQQ-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)CO)O

Origin of Product

United States

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